![molecular formula C12H9ClFNO2S B2862307 2-{2-[(2-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid CAS No. 1110717-81-1](/img/structure/B2862307.png)
2-{2-[(2-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid
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Overview
Description
The compound you mentioned is a complex organic molecule that contains a thiazole ring (a type of heterocyclic compound) and a phenyl group (a functional group based on the benzene ring), which is substituted with chlorine and fluorine atoms .
Molecular Structure Analysis
The molecular structure of similar compounds often involves various types of bonding and interactions. For instance, intramolecular weak hydrogen bond interactions can lead to the formation of pseudo ring structures, thus locking the molecular conformation and eliminating conformational flexibility .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse, depending on the specific functional groups present in the molecule. For example, protodeboronation of alkyl boronic esters has been reported in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its specific structure. For example, the presence of electronegative atoms like fluorine and chlorine could influence its polarity, solubility, and reactivity .Scientific Research Applications
Pharmacology: Antiviral Agents
This compound has shown potential in the development of antiviral agents. Indole derivatives, which share a similar structural motif, have been reported to exhibit inhibitory activity against influenza A and other viruses . The thiazole and fluorophenyl groups present in the compound could potentially interact with viral proteins, disrupting their function.
Medicinal Chemistry: Pharmaceutical Intermediates
In medicinal chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its structural features make it a valuable precursor in the synthesis of various pharmacologically active molecules, including those with potential anticancer or anti-inflammatory properties .
Biotechnology Research: HIV-1 Inhibitors
The compound’s derivatives have been explored for their role as HIV-1 inhibitors. Research indicates that modifications to the indole scaffold can lead to compounds with significant anti-HIV-1 activity, suggesting a promising area for further investigation using this compound .
Agricultural Science: Plant Hormone Analogues
The structural similarity of this compound to indole-3-acetic acid, a plant hormone, suggests its potential use in agricultural science. It could be used to synthesize analogues that modulate plant growth and development, offering a tool for crop yield improvement .
Environmental Studies: Degradation Studies
Compounds with chloro and fluoro groups, like this one, are often studied for their environmental impact, particularly their persistence and degradation in ecosystems. Understanding the environmental fate of such compounds is crucial for assessing their long-term effects on the environment .
Industrial Applications: Synthesis of Dyes and Pigments
The compound’s aromatic structure makes it a candidate for the synthesis of dyes and pigments. Its reactive sites allow for various substitutions, creating a range of colors and properties for industrial applications .
Chemical Synthesis: Building Blocks
The compound can act as a building block in chemical synthesis, particularly in constructing complex molecules through reactions like the Suzuki coupling. Its reactive sites enable the formation of carbon-carbon and carbon-heteroatom bonds, essential in organic synthesis .
Analytical Chemistry: Chiral Derivatizing Agents
In analytical chemistry, this compound could be used to create chiral derivatizing agents, aiding in the determination of the enantiomeric composition of chiral molecules. This is particularly useful in the pharmaceutical industry, where the chirality of drugs can significantly affect their efficacy .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-[(2-chloro-4-fluorophenyl)methyl]-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO2S/c13-10-4-8(14)2-1-7(10)3-11-15-9(6-18-11)5-12(16)17/h1-2,4,6H,3,5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPJSWQEDIJNSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CC2=NC(=CS2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[(2-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid |
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